molecular formula C20H18N2O4S B2498634 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide CAS No. 878990-09-1

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide

Cat. No.: B2498634
CAS No.: 878990-09-1
M. Wt: 382.43
InChI Key: UGXOJTMXHKOZAN-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted at the 3-position with a 2-oxo-2-phenylethyl group and at the 5-position with an N-(o-tolyl)acetamide side chain. Its synthesis typically involves condensation reactions between thiazolidinone precursors and substituted acetamide moieties, as seen in analogous compounds (e.g., via rhodanine derivatives and maleimide intermediates) . The compound is commercially available for research purposes (e.g., Life Chemicals catalog ID: F2372-0030) .

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-7-5-6-10-15(13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOJTMXHKOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a thiazolidine derivative notable for its unique structural features, including a thiazolidine ring and multiple carbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S, with a molecular weight of 368.4 g/mol. The presence of two carbonyl groups (dioxo) and a phenylethyl substituent enhances its reactivity and biological interaction potential.

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₄S
Molecular Weight368.4 g/mol
StructureThiazolidine derivative with dioxo functionality

Biological Activity

Research indicates that compounds containing thiazolidine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth.
  • Anti-inflammatory Effects : Similar thiazolidine derivatives have demonstrated anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of thiazolidine derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their biological activities through in vitro assays. Results indicated that modifications in the side chains significantly influenced their potency against cancer cell lines (source: ).
  • Mechanistic Studies : Research has explored the interaction of this compound with specific biological targets, revealing insights into its mechanism of action. For instance, binding affinity studies demonstrated effective interactions with proteins involved in cell cycle regulation (source: ).

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Oxo-thiazolidineLacks phenylethyl groupAntimicrobial properties
RhodanineFive-membered ring structureAnti-inflammatory effects
ThiohydantoinDifferent functional groupsExhibits antifungal activity

The specific combination of dioxo functionality and phenylethyl substitution in this compound may enhance its biological activity compared to other thiazolidine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis methods, and reported properties of 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide with structurally related thiazolidinone-acetamide derivatives:

Compound Key Structural Differences Synthesis & Yield Physical Properties Reported Bioactivity
Target Compound : this compound 3-(2-oxo-2-phenylethyl) substituent; N-(o-tolyl)acetamide side chain Not explicitly reported in evidence; inferred from analogs (e.g., via rhodanine condensation) No direct data; analogs with similar substituents show melting points ~147–160°C No direct data; structurally related compounds exhibit mild antiproliferative activity
Compound 11 : 2-{5-[2-(4-Methylphenyl)-2-oxoethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-phenyl-2-thioxoacetamide 5-(4-methylphenyl-2-oxoethylidene) group; dual thioxo groups Synthesized via condensation (65% yield); characterized by NMR and MS Melting point: 147–148°C Not reported
Compound 5 : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone-thio linkage; single thioxo group Synthesized via maleimide and thiosemicarbazone intermediates (81% yield) Melting point: 212–213°C (DMF/EtOH) Mild antiproliferative activity on tumor cell lines
Compound 7a–l : 2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives Dioxoisoindolinyl substituent; carboxylic acid terminus Synthesized via multi-step protocol involving thiazolidinone-acetamide intermediates Not reported Anti-inflammatory activity inferred from structural analogs
Life Chemicals F5257-0918 : 8-Cyclopropyl-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one Pyridopyrimidinone core; lacks thiazolidinone or acetamide groups Custom synthesis Not reported Not reported

Key Structural and Functional Comparisons:

Core Modifications: The target compound shares the thiazolidin-2,4-dione core with Compounds 11 and 5 but lacks the thioxo group present in Compound 11 . Its 3-(2-oxo-2-phenylethyl) substituent distinguishes it from analogs with benzylidene (e.g., Compound 11) or quinazolinone-thio (e.g., Compound 5) groups.

Bioactivity Trends: Thiazolidinone-acetamide hybrids generally exhibit moderate bioactivity. For example, Compound 5 showed mild antiproliferative effects , while others (e.g., Compound 7a–l) are hypothesized to have anti-inflammatory properties based on structural motifs . The target compound’s 2-oxo-2-phenylethyl group may enhance lipophilicity and membrane permeability compared to analogs with polar substituents (e.g., hydroxyl or nitro groups) .

Safety and Handling: Although safety data for the target compound are unavailable, structurally related acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) exhibit hazards such as skin/eye irritation and acute oral toxicity (Category 4) .

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